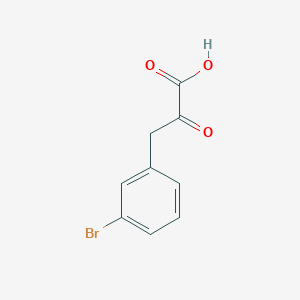

3-(3-Bromophenyl)-2-oxopropanoic acid

Description

3-(3-Bromophenyl)-2-oxopropanoic acid is a halogenated aromatic compound featuring a bromine atom at the meta position of the phenyl ring and a 2-oxopropanoic acid moiety. This structure confers unique electronic and steric properties, making it a versatile scaffold in organic synthesis and pharmaceutical research. The bromine substituent acts as an electron-withdrawing group, influencing reactivity and intermolecular interactions, while the 2-oxo acid group enables participation in condensation and coupling reactions.

Properties

IUPAC Name |

3-(3-bromophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSGMTRQCHIFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207910-90-5 | |

| Record name | 3-(3-bromophenyl)-2-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the bromination of 3-phenyl-2-oxopropanoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form the corresponding alcohol.

Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups or to form quinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran (THF) are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are used.

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Quinones or other oxidized derivatives of the phenyl ring.

Scientific Research Applications

3-(3-Bromophenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table compares key structural analogs of 3-(3-bromophenyl)-2-oxopropanoic acid, highlighting substituent effects on properties and applications:

*Estimated based on bromophenyl analogs.

Key Observations :

- Bromine Position: The meta-bromo substituent (vs.

- Hydroxyl Groups : 3-Hydroxyphenyl derivatives (e.g., ) exhibit higher water solubility due to hydrogen bonding, whereas brominated analogs are more lipophilic, favoring membrane permeability in drug design.

- Biological Activity : Indolyl derivatives () demonstrate anti-inflammatory effects via tryptophan metabolism, suggesting that bromophenyl analogs could target similar pathways with altered potency or selectivity.

Biological Activity

3-(3-Bromophenyl)-2-oxopropanoic acid is an organic compound notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom attached to a phenyl ring, linked to a 2-oxopropanoic acid moiety. Its molecular formula is , and it has various chemical properties that influence its biological interactions.

This compound interacts with specific molecular targets, such as enzymes or receptors, modulating biological pathways. The bromine atom and carbonyl group are critical for its reactivity and binding affinity. This interaction can lead to various biological effects, including apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This data suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, studies have shown that the compound induces apoptosis in breast cancer cells (MDA-MB-231 and MCF-7) through the activation of caspases.

Case Study: Induction of Apoptosis

In a study examining the effect of varying concentrations of the compound on MDA-MB-231 cells:

- Concentration : 0.05 µM to 25 µM

- Observation : Significant increase in apoptotic cells was noted at higher concentrations over a treatment period of 72 hours.

| Concentration (µM) | Percentage Apoptosis (%) |

|---|---|

| 0.05 | 10 |

| 2.5 | 40 |

| 25 | 80 |

These results highlight the compound's potential as an effective anticancer agent.

Anti-inflammatory Activity

Additionally, the compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For instance, modifications to the bromine substituent have been explored to improve binding affinity to target enzymes involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.